molecular formula C14H12ClN3O B1312876 6-Benzyloxy-4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine CAS No. 649736-27-6

6-Benzyloxy-4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine

Cat. No.: B1312876
CAS No.: 649736-27-6
M. Wt: 273.72 g/mol
InChI Key: JNAABNDXDSYVGA-UHFFFAOYSA-N
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Description

6-Benzyloxy-4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine is a heterocyclic compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is characterized by its unique structure, which includes a pyrrolo[2,1-f][1,2,4]triazine core substituted with benzyloxy, chloro, and methyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Benzyloxy-4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclization of appropriate intermediates under controlled conditions. The reaction conditions often involve the use of specific catalysts and solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Benzyloxy-4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound .

Scientific Research Applications

6-Benzyloxy-4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 6-Benzyloxy-4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

6-Benzyloxy-4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine can be compared with other similar compounds, such as:

    4-Chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine: Lacks the benzyloxy group, which may affect its biological activity.

    This compound derivatives: Various derivatives with different substituents can exhibit distinct properties and activities.

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties .

Properties

IUPAC Name

4-chloro-5-methyl-6-phenylmethoxypyrrolo[2,1-f][1,2,4]triazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3O/c1-10-12(19-8-11-5-3-2-4-6-11)7-18-13(10)14(15)16-9-17-18/h2-7,9H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNAABNDXDSYVGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NC=NN2C=C1OCC3=CC=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40469839
Record name 6-Benzyloxy-4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40469839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

649736-27-6
Record name 4-Chloro-5-methyl-6-(phenylmethoxy)pyrrolo[2,1-f][1,2,4]triazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=649736-27-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Benzyloxy-4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40469839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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